2-苄基乙酰乙酸乙酯

描述

Synthesis Analysis

The synthesis of ethyl 2-benzylacetoacetate and related compounds involves several strategies, including Knoevenagel condensation reactions and multicomponent reactions. A notable method involves the reaction of 2-aminobenzenethiol and ethyl acetoacetate under specific conditions to yield 1,4-benzothiazines, showcasing the reactivity of β-ketoesters in facilitating ring closure and heterocycle formation (Dandia et al., 2006). Another approach highlights a three-component condensation process, demonstrating the compound's utility in constructing complex molecular architectures (Kurbanova et al., 2019).

Molecular Structure Analysis

The molecular structure of ethyl 2-benzylacetoacetate derivatives can be elucidated using techniques like X-ray crystallography, which provides insight into the spatial arrangement and conformations that are critical for its reactivity and interactions (Kumar et al., 2016).

Chemical Reactions and Properties

Ethyl 2-benzylacetoacetate undergoes a variety of chemical reactions, including Knoevenagel condensation, which is utilized for the synthesis of compounds with significant biological activity. Its chemical reactivity is exploited in the formation of complex molecules through reactions with different aldehydes and amines, indicating its versatility as a building block (Mobinikhaledi et al., 2009).

Physical Properties Analysis

The physical properties of ethyl 2-benzylacetoacetate, such as melting point and solubility, are determined by its molecular structure. These properties are essential for understanding its behavior in different solvents and conditions, which is crucial for its application in synthetic processes.

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles and electrophiles, acidity of protons adjacent to the carbonyl group, and stability of its enol form, play a significant role in its application in organic synthesis. The compound's ability to undergo various transformations, such as alkylation and acylation, showcases its utility in the synthesis of a wide range of organic compounds (Ono et al., 1979).

科学研究应用

药理学

在药理学领域,2-苄基乙酰乙酸乙酯作为合成各种具有药理活性的分子的前体,具有潜在的应用价值。 其结构允许进行修饰,可以开发出新的治疗剂,特别是在抗炎和镇痛药物领域 .

有机合成

该化合物是有机合成中的重要中间体。它被用于通过迈克尔加成或醛醇缩合等反应制备各种有机中间体。 其形成稳定的烯醇负离子的能力使其成为合成复杂有机分子的宝贵试剂 .

材料科学

在材料科学领域,2-苄基乙酰乙酸乙酯的特性在合成聚合物和树脂方面是有益的。 将其掺入聚合物链中可以提高材料的热稳定性和机械强度,使其适用于高性能材料 .

农业化学

2-苄基乙酰乙酸乙酯在农业化学中的作用仍在探索之中。然而,其潜力在于合成农用化学品,如杀虫剂和除草剂。 其化学结构可以进行调整,以开发出更有效和环境友好的化合物 .

生物化学

在生物化学领域,2-苄基乙酰乙酸乙酯可以作为研究代谢途径的合成中间体。 它也可以作为酶促研究中的底物或抑制剂,有助于阐明参与脂肪酸合成的酶的功能 .

工业应用

在工业上,2-苄基乙酰乙酸乙酯用于制造染料、香料和香料。 其能够进行各种化学反应的能力使其成为生产各种工业化学品的通用中间体 .

分析化学

在分析化学领域,该化合物可以用作色谱分析中的标准品或参考物质。 它有助于仪器的校准,并确保化学分析中使用的分析方法的准确性 .

环境科学

最后,2-苄基乙酰乙酸乙酯的衍生物可用于环境科学中去除污染物。 目前正在研究其衍生物作为从水体中捕获重金属和有机污染物的潜在吸附剂 .

安全和危害

If inhaled, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . If swallowed, never give anything by mouth to an unconscious person . It is also advised not to let the product enter drains .

属性

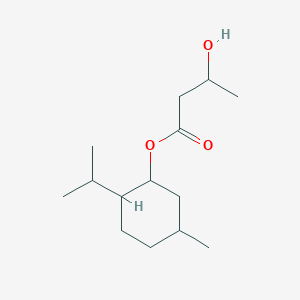

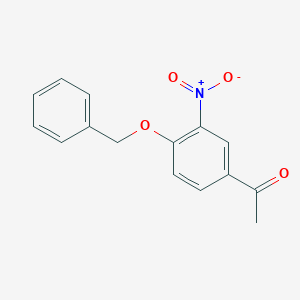

IUPAC Name |

ethyl 2-benzyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-3-16-13(15)12(10(2)14)9-11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWQYMXQMNUWID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862307 | |

| Record name | Ethyl 2-benzyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless oily liquid with a balsamic, floral-fruity odour | |

| Record name | Ethyl 2-acetyl-3-phenylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/768/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

276.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl 2-benzylacetoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040424 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Ethyl 2-acetyl-3-phenylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/768/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.033-1.037 | |

| Record name | Ethyl 2-acetyl-3-phenylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/768/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

620-79-1 | |

| Record name | Ethyl 2-benzylacetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl alpha-benzylacetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-benzylacetoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-benzyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-benzylacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL .ALPHA.-BENZYLACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K3AI5O6H2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 2-benzylacetoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040424 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Ethyl 2-benzylacetoacetate in organic synthesis?

A: Ethyl 2-benzylacetoacetate serves as a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds. [, ] Its structure, containing both a ketone and an ester functionality, makes it a versatile reactant in various chemical transformations.

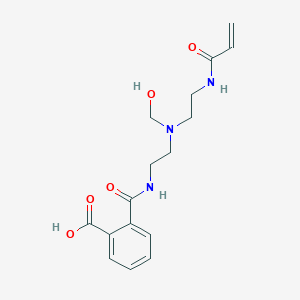

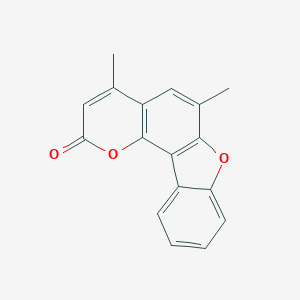

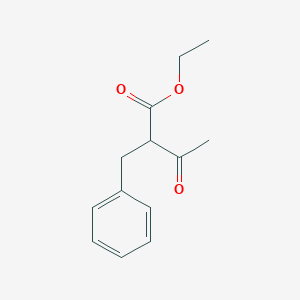

Q2: Can you provide an example of how Ethyl 2-benzylacetoacetate is used to synthesize biologically relevant molecules?

A: In a study focusing on synthesizing potential antibacterial agents, Ethyl 2-benzylacetoacetate was reacted with a diazotized solution of 6-aminocoumarin. [] This reaction yielded Ethyl 2-[(2-oxo-2H-1-benzopyran-6-yl)-hydrazono]-3-phenylpropanoate, which then underwent further transformations to produce Ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate derivatives and 7-phenyl-5H-pyrano [3′,2′:4,5]indolo[1,2-a]quinoxaline-6,10-dione derivatives. These final compounds demonstrated noteworthy antibacterial activity. []

Q3: Are there any catalytic methods for the synthesis of Ethyl 2-benzylacetoacetate?

A: While specific details are limited in the provided abstracts, one paper mentions the "catalytic synthesis of Ethyl 2-benzylacetoacetate." [] This suggests that catalytic routes for its preparation exist, potentially offering advantages in terms of efficiency and selectivity compared to traditional methods.

Q4: Does the research mention any specific analytical techniques used to characterize Ethyl 2-benzylacetoacetate and its derivatives?

A: The research indicates that the structures of Ethyl 2-benzylacetoacetate derivatives were confirmed using analytical and spectral data. [] This likely includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are commonly employed for structural elucidation in organic chemistry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B18143.png)

![4-N-[4-[4-[[4-[4-[[4-(4-anilinophenyl)iminocyclohexa-2,5-dien-1-ylidene]amino]phenyl]iminocyclohexa-2,5-dien-1-ylidene]amino]anilino]phenyl]benzene-1,4-diamine](/img/structure/B18150.png)